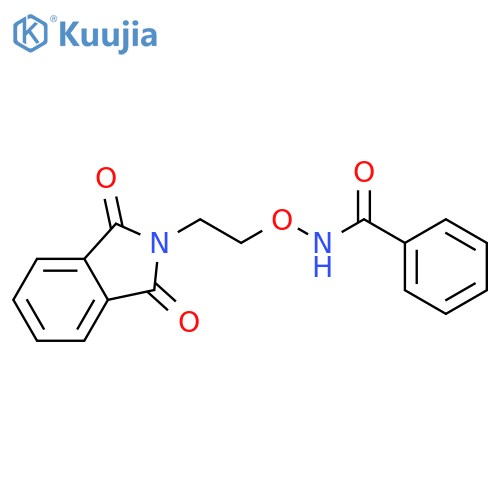Cas no 123529-05-5 (N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide)

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide
- N-[2-(benzamidoxy)ethyl]phthalimide
- N-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzamide
- BenzaMide, N-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-
- 123529-05-5
- N-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]benzamide
- CS-0009244
- N-[2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]benzamide
- Benzamide, N-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-
- N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzaMide
-
- インチ: InChI=1S/C17H14N2O4/c20-15(12-6-2-1-3-7-12)18-23-11-10-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-9H,10-11H2,(H,18,20)
- InChIKey: GCLPNOYGLSPTBS-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=CC=CC=C2C(=O)N1CCONC(C3=CC=CC=C3)=O
計算された属性
- せいみつぶんしりょう: 310.09535693Da
- どういたいしつりょう: 310.09535693Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 449
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 75.7Ų
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D486440-10g |
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide |
123529-05-5 | 10g |
$ 1200.00 | 2023-09-07 | ||
| TRC | D486440-1g |
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide |
123529-05-5 | 1g |
$ 160.00 | 2022-06-05 | ||
| TRC | D486440-10000mg |
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide |
123529-05-5 | 10g |
$1533.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1079217-10g |
Benzamide, N-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]- |
123529-05-5 | 98% | 10g |
¥25830.00 | 2024-08-09 | |
| TRC | D486440-1000mg |
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide |
123529-05-5 | 1g |
$196.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1079217-1g |
Benzamide, N-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]- |
123529-05-5 | 98% | 1g |
¥3255.00 | 2024-08-09 |
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide 関連文献
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
2. Book reviews
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamideに関する追加情報
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide (CAS No. 123529-05-5): A Comprehensive Overview
N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide (CAS No. 123529-05-5) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound, also known as benzamide, N-[2-(1,3-dioxoisoindolin-2-yl)ethoxy]-, belongs to the class of isoindoline derivatives and has been the subject of numerous studies aimed at elucidating its mechanisms of action and therapeutic applications.
The chemical structure of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide is characterized by a benzamide moiety linked to an ethoxy group substituted with a 1,3-dioxoisoindolin-2-yl ring. This structural arrangement imparts the compound with a high degree of functional versatility, making it a valuable candidate for various pharmaceutical applications. The isoindoline ring system is known for its ability to form stable complexes with metal ions and its potential to modulate protein-protein interactions, which are crucial for many biological processes.
Recent research has highlighted the potential of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide in the treatment of neurodegenerative diseases. Studies have shown that this compound can effectively cross the blood-brain barrier and exhibit neuroprotective effects by scavenging reactive oxygen species (ROS) and inhibiting apoptosis in neuronal cells. These findings suggest that N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide has also been investigated for its anti-inflammatory and anti-cancer activities. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the treatment of inflammatory disorders. Furthermore, research has shown that N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades.
The pharmacokinetic profile of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide has been extensively studied to optimize its therapeutic efficacy. Studies have shown that this compound exhibits good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. Additionally, the compound has been found to have a moderate half-life, which suggests that it can be administered at reasonable dosing intervals without significant accumulation in the body.
Clinical trials are currently underway to evaluate the safety and efficacy of N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at various dose levels and does not exhibit significant adverse effects. These findings are encouraging and pave the way for further clinical development.
In conclusion, N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide (CAS No. 123529-05-5) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in the fields of neurodegenerative diseases, inflammation, and cancer. As more studies are conducted and clinical trials progress, it is anticipated that this compound will play a significant role in advancing medical treatments for various conditions.
123529-05-5 (N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide) 関連製品
- 1214337-94-6(Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl-)
- 782462-71-9(3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ?-thiolane-1,1-dione)
- 896338-34-4(4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide)
- 1256360-22-1(5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 2137895-46-4(Methyl 7-ethoxy-1-benzofuran-3-carboxylate)
- 380352-98-7(4-({(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidenemethyl}amino)benzonitrile)
- 1213211-53-0((1R)-1-(4-methanesulfonylphenyl)propan-1-amine)
- 1871849-85-2(4-(Benzyloxy)-4-methylpiperidine)
- 1392150-87-6(tert-butyl N-5-(4-methylpiperazin-1-yl)-2-nitrophenylcarbamate)
- 1805155-90-1(2-Chloro-6-cyano-4-methylbenzenesulfonyl chloride)



